molecular formula C24H30N2O4S B4548913 3-{[3-(Cyclopropylcarbamoyl)-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}bicyclo[2.2.2]oct-5-ene-2-carboxylic acid

3-{[3-(Cyclopropylcarbamoyl)-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}bicyclo[2.2.2]oct-5-ene-2-carboxylic acid

Cat. No.: B4548913
M. Wt: 442.6 g/mol
InChI Key: YYHJAAUEOYBBBH-UHFFFAOYSA-N
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Description

3-{[3-(Cyclopropylcarbamoyl)-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}bicyclo[222]oct-5-ene-2-carboxylic acid is a complex organic compound with a unique structure that combines a bicyclo[222]octene core with a benzothiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[3-(Cyclopropylcarbamoyl)-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}bicyclo[2.2.2]oct-5-ene-2-carboxylic acid typically involves multiple steps:

    Formation of the Bicyclo[2.2.2]octene Core: This can be achieved through Diels-Alder reactions, where a suitable diene reacts with a dienophile under controlled conditions.

    Introduction of the Benzothiophene Moiety: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzothiophene ring.

    Final Coupling: The final step involves coupling the benzothiophene derivative with the bicyclo[2.2.2]octene core using carbodiimide-mediated coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiophene ring, leading to sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the bicyclo[2.2.2]octene and benzothiophene rings.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in metal-catalyzed reactions, enhancing the selectivity and efficiency of various transformations.

    Material Science: Its unique structure makes it a candidate for the development of novel polymers and supramolecular assemblies.

Biology and Medicine

    Drug Development: The compound’s potential bioactivity makes it a candidate for drug discovery, particularly in targeting specific enzymes or receptors.

    Bioimaging: Derivatives of the compound can be used as fluorescent probes for imaging biological systems.

Industry

    Chemical Sensors: The compound can be incorporated into sensors for detecting specific analytes due to its selective binding properties.

    Organic Electronics: Its electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The bicyclo[2.2.2]octene core provides a rigid scaffold that can enhance binding affinity and selectivity. The benzothiophene moiety can participate in π-π interactions and hydrogen bonding, further stabilizing the compound’s interaction with its target.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.2.2]octane Derivatives: Compounds with similar bicyclo[2.2.2]octane cores but different functional groups.

    Benzothiophene Derivatives: Compounds with benzothiophene moieties but different core structures.

Uniqueness

    Structural Complexity: The combination of the bicyclo[2.2.2]octene core with the benzothiophene moiety and multiple functional groups makes this compound unique.

Properties

IUPAC Name

3-[[3-(cyclopropylcarbamoyl)-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl]bicyclo[2.2.2]oct-5-ene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N2O4S/c1-2-12-3-10-16-17(11-12)31-23(20(16)22(28)25-15-8-9-15)26-21(27)18-13-4-6-14(7-5-13)19(18)24(29)30/h4,6,12-15,18-19H,2-3,5,7-11H2,1H3,(H,25,28)(H,26,27)(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYHJAAUEOYBBBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC2=C(C1)SC(=C2C(=O)NC3CC3)NC(=O)C4C5CCC(C4C(=O)O)C=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-{[3-(Cyclopropylcarbamoyl)-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}bicyclo[2.2.2]oct-5-ene-2-carboxylic acid
Reactant of Route 2
3-{[3-(Cyclopropylcarbamoyl)-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}bicyclo[2.2.2]oct-5-ene-2-carboxylic acid
Reactant of Route 3
3-{[3-(Cyclopropylcarbamoyl)-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}bicyclo[2.2.2]oct-5-ene-2-carboxylic acid
Reactant of Route 4
3-{[3-(Cyclopropylcarbamoyl)-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}bicyclo[2.2.2]oct-5-ene-2-carboxylic acid
Reactant of Route 5
3-{[3-(Cyclopropylcarbamoyl)-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}bicyclo[2.2.2]oct-5-ene-2-carboxylic acid
Reactant of Route 6
3-{[3-(Cyclopropylcarbamoyl)-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}bicyclo[2.2.2]oct-5-ene-2-carboxylic acid

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